molecular formula C11H13ClO4 B570360 (R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate CAS No. 1253202-34-4

(R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate

Cat. No. B570360
CAS RN: 1253202-34-4
M. Wt: 244.671
InChI Key: YEXAZFVNRQKMHP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate” is a chemical compound with the molecular formula C11H13ClO4 and a molecular weight of 244.67 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate” is represented by the formula C11H13ClO4 . The SMILES representation of the molecule is COC1=CC=C (C=C1)C (=O)OC [C@H] (CCl)O .

Scientific Research Applications

  • Antitumor and Antimicrobial Activities : A compound structurally similar to (R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate was found to exhibit moderate antitumor and antimicrobial activities. This suggests potential applications in pharmaceutical research and development (Xia et al., 2011).

  • Molluscicidal Agent : Another derivative demonstrated effective molluscicidal properties, indicating its potential use in pest control and environmental management (Duan et al., 2014).

  • Lanthanide Complexes : The formation of complexes with heavy lanthanides and yttrium using 4-Chloro-2-methoxybenzoate derivatives has been studied. These complexes have implications for materials science, particularly in the areas of magnetic and optical properties (Ferenc et al., 2008).

  • Photoinitiator for Polymerization : A structurally similar compound was found to be an efficient photoinitiator for free radical photopolymerization under UV or visible LED irradiation. This has applications in the development of advanced materials and coatings (Zhang et al., 2014).

  • Environmental Impact of Pesticides : Studies on chloromethoxybenzoic acid derivatives, which are closely related to the compound , focus on their role in pesticides and the environmental impact thereof. This research is crucial for understanding and mitigating the ecological effects of these chemicals (Maga et al., 2021).

  • GABA Uptake Inhibitors : Research on derivatives of 4-methoxybenzoate has led to the discovery of selective inhibitors of glial GABA uptake. This has significant implications for neurological research and potential therapeutic applications (Falch et al., 1999).

  • Flavor Molecule Encapsulation : The encapsulation of flavor molecules like vanillic acid into nanoparticles for controlled release has been explored using derivatives of 4-methoxybenzoate. This has potential applications in food technology and consumer products (Hong et al., 2008).

Safety and Hazards

The specific safety and hazard information for “®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate” is not provided in the sources I found . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions for the use and study of “®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate” are not specified in the sources I found. Given its use in research , it could be subject to further study to understand its properties and potential applications.

properties

IUPAC Name

[(2R)-3-chloro-2-hydroxypropyl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-15-10-4-2-8(3-5-10)11(14)16-7-9(13)6-12/h2-5,9,13H,6-7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXAZFVNRQKMHP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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